molecular formula C16H14O3 B022426 Dexketoprofen CAS No. 22161-81-5

Dexketoprofen

Cat. No. B022426
CAS RN: 22161-81-5
M. Wt: 254.28 g/mol
InChI Key: DKYWVDODHFEZIM-NSHDSACASA-N
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Description

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) manufactured by Menarini . It is used for the short-term treatment of mild to moderate pain, including dysmenorrhoea, migraines, and knee pain .


Synthesis Analysis

The synthesis of dexketoprofen involves adding dehydrated alcohol, ethyl acetate, and Trometamol to dexketoprofen. The weight ratio is dexketoprofen: dehydrated alcohol: ethyl acetate: Trometamol = 1: 2.5: 8: 0.5 .


Molecular Structure Analysis

The molecular formula of Dexketoprofen is C16H14O3 . When combined with trometamol to form Dexketoprofen trometamol, the molecular formula becomes C16H14O3.C4H11NO3 .


Chemical Reactions Analysis

Dexketoprofen is the (S)-enantiomer of ketoprofen. The switch from (±)-ketoprofen to dexketoprofen was done for a faster onset of action and better therapeutic value .


Physical And Chemical Properties Analysis

Dexketoprofen is highly lipophilic and is metabolized in the liver by glucuronidation . After oral administration of 25 mg of dexketoprofen, the time to maximum plasma concentration (Tmax) is approximately 30 minutes .

Scientific Research Applications

Nonsteroidal Anti-Inflammatory Drug (NSAID)

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of moderate to strong-intensity acute pain . It is the tromethamine salt of dexketoprofen [(2S)-2-(3-benzoylphenyl)propanoic acid-2-amino-2-(hydroxymethyl)propane-1,3-diol] .

Crystallographic and Computational Study

A combined crystallographic and computational study on Dexketoprofen Trometamol Dihydrate Salt has been conducted . The study presents the crystal structure of the hitherto sole known hydrate phase of dexketoprofen trometamol (DK-T_2H2O), as determined by single-crystal X-ray diffraction .

Pain Management

Dexketoprofen has been found to be highly effective even after the administration of small doses for pain management . It is more potent than paracetamol and diclofenac sodium while having similar effects to dexmedetomidine and lidocaine .

Combination Therapy

Dexketoprofen in combination with tramadol or thiocolchicoside is more effective than when the two drugs are used alone . This combination therapy has been found to be far better than taking it alone .

Long-Acting Dexketoprofen

Scientists are working on the long-acting Dexketoprofen . This could potentially increase the duration of its analgesic effect, improving patient comfort and adherence to treatment .

New Therapeutic Applications

New therapeutic applications of Dexketoprofen are being investigated, particularly in the fields of epilepsy and oncology . This could potentially expand the scope of its use beyond pain management .

Mechanism of Action

Target of Action

Dexketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclo-oxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, chemicals in the body that cause inflammation and pain .

Mode of Action

Dexketoprofen works by inhibiting the action of COX enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation and pain . It is one of the most potent in vitro inhibitors of prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by dexketoprofen is the prostaglandin synthesis pathway . By inhibiting COX enzymes, dexketoprofen reduces the production of prostaglandins, which are typically produced in response to injury or certain diseases and would otherwise cause swelling, inflammation, and pain .

Pharmacokinetics

Dexketoprofen trometamol, given as a tablet, is rapidly absorbed , with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . Dexketoprofen is strongly bound to plasma proteins , particularly albumin . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . Virtually no drug is eliminated unchanged .

Result of Action

The inhibition of prostaglandin synthesis by dexketoprofen results in a reduction of inflammation and pain . This makes dexketoprofen effective for the short-term treatment of mild to moderate pain, including dysmenorrhoea, musculoskeletal pain, and toothache .

Action Environment

Environmental factors such as temperature, humidity, and light can influence the stability of dexketoprofen . Additionally, the presence of food can change the profile of dexketoprofen absorption, reducing both the rate of absorption and the maximal plasma concentration .

Safety and Hazards

Dexketoprofen should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While dexketoprofen has been found to be as effective as other NSAIDs and paracetamol/opioid combinations, further studies are needed to confirm the role of certain single nucleotide polymorphisms on the pharmacokinetic variability of dexketoprofen .

properties

IUPAC Name

(2S)-2-(3-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905141
Record name Dexketoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

It is a non-steroidal anti-inflammatory drug (NSAID) that reduces prostaglandin synthesis via inhibition of cyclooxygenase pathway (both COX-1 and COX-2) activity.
Record name Dexketoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexketoprofen

CAS RN

22161-81-5
Record name (+)-Ketoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22161-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexketoprofen [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022161815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexketoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09214
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dexketoprofen
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URL https://comptox.epa.gov/dashboard/DTXSID40905141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(3-benzoylphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEXKETOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KD9E78X68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexketoprofen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionaldehyde (36 g) obtained in Example 4 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted with 5% aqueous solution of sodium hydroxide. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionaldehyde
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
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reactant
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35 g
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500 mL
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Name
Quantity
250 mL
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reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

α-(3-(1-Phenylethenyl)phenyl)propionic acid (35 g) obtained in Example 5 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, it was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water and it was extracted three times with 200 ml of 5% aqueous solution of sodium hydroxide. It was then acidified by adding hydrochloric acid and extracted again three times with 150 ml of ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. The ether was then removed by reduced-pressure evaporation. Finally, 20 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
Name
α-(3-(1-Phenylethenyl)phenyl)propionic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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Name
aqueous solution
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0 (± 1) mol
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reactant
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500 mL
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Reaction Step Five
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Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

α-(3-(1-Phenylethenyl)propionic acid methyl ester (36 g) obtained in Example 7 was dissolved in 250 ml of benzene and 250 ml of water was further added thereto with vigorous stirring to prepare a suspension. Then, 2 liter of 2% aqueous solution of potassium permanganate was dropped little by little over 1.5 hours. After the dropping, stirring was continued for 18 hours at room temperature. After the reaction, the reaction mixture was acidified by adding concentrated sulfuric acid and was treated by adding 35 g of sodium sulfite. After that, 500 ml of water was added and extraction was carried out three times with 150 ml of ether. The ether solution was washed with water. The remaining layer was hydrolyzed with 5% aqueous solution of sodium hydroxide at the refluxing temperature for 5 hours. After cooling, the aqueous layer was washed with ether. The aqueous layer was acidified by adding hydrochloric acid and extracted again with ether, which was followed by washing with water, drying with anhydrous magnesium sulfate, and filtration. Ether was then removed by reduced-pressure evaporation to obtain crude product. Finally, 23 g of α-(3-benzoylphenyl)propionic acid (ketoprofen) was obtained by re-crystallization from benzene/petroleum ether mixture. The melting point and spectrum were the same as those of an authentic sample.
[Compound]
Name
benzene petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-Phenylethenyl)propionic acid methyl ester
Quantity
36 g
Type
reactant
Reaction Step Two
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250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
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Type
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35 g
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500 mL
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250 mL
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A mixture of 20 g of 2-benzoyl-cyclohexanone, 21.6 g of ethyl pyruvate and 0.2 g of p-toluenesulfonic acid is heated at 150° for 15 hours. There is removed that fraction which distills at 1 mm (Hg up to 150°) and the residue is heated for 10 hours at 230° with 5 parts by weight of pyridine hydrochloride. After cooling the raw reaction products are poured in water and extracted with ether. The residue which is obtained after evaporation of the solvent is steam distilled. The part which does not distil is extracted with ether, the ether solution is dried well over sodium sulfate and to the dried solution there is added diethylamine until a clearly alkaline pH is reached. There thus precipitates a mixture of diethylamine salts from which, through fractional crystallization with hexane-ethyl acetate there is obtained the diathylamine salt of m-benzoyl-hydratropic acid m.p. 102°-104°. The free acid is obtained therefrom with the usual techniques.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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